Cas no 553630-41-4 ([4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid)

[4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid is a thiazole-based organic compound featuring a chloro-substituted phenyl ring and an acetic acid functional group. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceutical and agrochemical research. The chloro-phenyl moiety enhances lipophilicity, potentially improving bioavailability in drug design, while the thiazole core offers stability and reactivity for further derivatization. The acetic acid group provides a handle for conjugation or salt formation, broadening its utility in medicinal chemistry. Its well-defined molecular architecture makes it valuable for constructing biologically active molecules, particularly in targeting inflammation or microbial pathways. The compound's purity and consistent synthesis route ensure reproducibility in research applications.
[4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid structure
553630-41-4 structure
Product Name:[4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid
CAS No:553630-41-4
MF:C12H10ClNO2S
MW:267.731300830841
CID:1003372
Update Time:2025-05-25

[4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid Chemical and Physical Properties

Names and Identifiers

    • [4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid
    • 4-(4-CHLOROPHENYL)-2-METHYL-1,3-THIAZOL-5-YL]ACETIC ACID
    • [4-(4-chlorophenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid
    • [4-(4-Chlor-phenyl)-2-methyl-thiazol-5-yl]-essigsaeure
    • AC1MKMF7
    • CHEBI:698784
    • CHEMBL592460
    • CTK7J2649
    • ST063729
    • SureCN5820072
    • Inchi: 1S/C12H10ClNO2S/c1-7-14-12(10(17-7)6-11(15)16)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3,(H,15,16)
    • InChI Key: GIVUYMFJTCCLPN-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C1=C(CC(=O)O)SC(C)=N1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3

[4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM522048-1g
2-(4-(4-Chlorophenyl)-2-methylthiazol-5-yl)acetic acid
553630-41-4 97%
1g
$291 2023-01-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1645460-5g
2-(4-(4-Chlorophenyl)-2-methylthiazol-5-yl)acetic acid
553630-41-4 98%
5g
¥12818.00 2024-05-09

[4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid Related Literature

Additional information on [4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid

[4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid

The compound [4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid (CAS No. 553630-41-4) is a synthetic organic compound with a unique structure that combines a thiazole ring, a chlorophenyl group, and an acetic acid moiety. This compound has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and material science. Its molecular structure, which includes a thiazole ring substituted with a chlorophenyl group and an acetic acid side chain, contributes to its diverse chemical properties and reactivity.

Recent studies have highlighted the importance of thiazole derivatives in drug discovery, particularly in the development of anti-inflammatory, antifungal, and anticancer agents. The chlorophenyl group in this compound is known to enhance the stability and bioavailability of the molecule, making it a promising candidate for pharmacological applications. Additionally, the acetic acid moiety provides versatility in terms of functionalization and reactivity, enabling further modifications to tailor the compound's properties for specific uses.

One of the most notable advancements in the study of [4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid involves its role as a precursor in the synthesis of more complex molecules. Researchers have demonstrated that this compound can be effectively used in Suzuki-Miyaura coupling reactions to form biaryl structures with enhanced electronic properties. These findings have implications for the development of advanced materials, such as organic semiconductors and optoelectronic devices.

In terms of synthesis, the preparation of [4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid typically involves a multi-step process that includes nucleophilic substitution, condensation reactions, and oxidation steps. Recent optimizations have focused on improving the yield and purity of the compound by employing green chemistry principles, such as using microwave-assisted synthesis and reducing solvent consumption. These advancements not only enhance the efficiency of production but also align with global efforts to minimize environmental impact.

The biological activity of [4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid has been extensively studied in vitro and in vivo models. Preclinical studies have shown that this compound exhibits potent anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. Furthermore, its ability to modulate cellular signaling pathways makes it a potential candidate for treating chronic inflammatory diseases such as arthritis and neurodegenerative disorders.

Another area of interest is the use of this compound as an agrochemical. Field trials have demonstrated that [4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid can act as an effective herbicide by interfering with plant hormone signaling pathways. Its selectivity towards certain weed species while maintaining crop safety has positioned it as a sustainable alternative to traditional chemical herbicides.

From an environmental perspective, understanding the fate and transport of [4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid in natural systems is crucial for assessing its potential ecological risks. Recent studies have shown that this compound undergoes rapid degradation under aerobic conditions, reducing its persistence in soil and water systems. However, further research is needed to evaluate its long-term effects on non-target organisms and ecosystems.

In conclusion, [4-(4-Chloro-phenyl)-2-methyl-thiazol

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